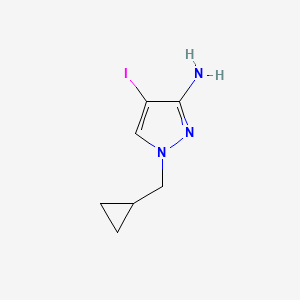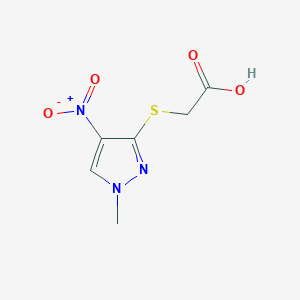![molecular formula C7H6N4 B3047853 3-Methyl-pyrido[3,4-e][1,2,4]triazine CAS No. 14612-29-4](/img/structure/B3047853.png)
3-Methyl-pyrido[3,4-e][1,2,4]triazine
Overview
Description
“3-Methyl-pyrido[3,4-e][1,2,4]triazine” is a chemical compound that belongs to the class of pyridotriazines . Pyridotriazines are a group of compounds that have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of pyridotriazine derivatives has been a subject of interest in medicinal chemistry . The modification of the guanine moiety and the acyclic side chain in aciclovir generated several new compounds of significant antiviral activity .Molecular Structure Analysis
The molecular formula of “this compound” is C7H6N4 . The average mass is 146.149 Da and the monoisotopic mass is 146.059250 Da .Chemical Reactions Analysis
Pyridotriazines have been used as substrates in various chemical reactions . For instance, they have been reacted with malononitrile and CH-acids to afford new libraries of compounds .Scientific Research Applications
Heterocyclic Compounds with Triazine Scaffold
Triazine compounds, including 3-Methyl-pyrido[3,4-e][1,2,4]triazine, are part of a class of heterocyclic compounds that have shown significant biological significance in medicinal chemistry. Triazines, due to their unique structure, have been synthesized and evaluated across a spectrum of biological activities, demonstrating potential as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This wide range of potential applications highlights the triazine nucleus as a core moiety of interest for drug development researchers (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of Triazine Derivatives
1,2,3-Triazines and their derivatives, including structures related to this compound, have been recognized for their broad spectrum of biological activities, notably including antitumor activities. The synthesis simplicity combined with their efficacy makes these molecules a potent scaffold for antitumor drug development (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).
Pyrimidine-Triazine Hybrid Derivatives
Hybrid compounds combining pyrimidine and triazine structures, which may include derivatives of this compound, have demonstrated synthetic feasibility and a range of potent biological activities. These include anticonvulsant, antiviral, anti-inflammatory, and analgesic effects. The hybridization concept used in their design underlines the importance of exploring these compounds for significant therapeutic effects (Asgaonkar, Patil, Pradhan, Tanksali, & Jain, 2022).
Triazines in Drug Development
The triazine moiety, including structures like this compound, is pivotal in the field of medicinal chemistry due to its vast biological and pharmacological potential. It has been investigated for developing molecules for treating various pathological conditions like inflammation, cancer, and infections. The fusion of triazine with other heterocyclic rings has produced biologically active compounds, underlining the triazine's spectrum of activities and its role in commercial drug development (Dubey, Pathak, Chauhan, & Ali, 2022).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks), which are associated with cell proliferation and differentiation .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with cell proliferation, differentiation, and survival .
Result of Action
Related compounds have been reported to exhibit antiproliferative activity, suggesting that 3-methylpyrido[3,4-e][1,2,4]triazine might have similar effects .
properties
IUPAC Name |
3-methylpyrido[3,4-e][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-5-9-7-4-8-3-2-6(7)11-10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAFSYUBWRLFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163274 | |
| Record name | 3-Methyl-pyrido(3,4-e)(1,2,4)triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14612-29-4 | |
| Record name | 3-Methyl-pyrido(3,4-e)(1,2,4)triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014612294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-pyrido(3,4-e)(1,2,4)triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047773.png)


![3-5-[(Dimethylamino)methyl]-1H-tetrazol-1-ylbenzoic acid hydrochloride](/img/structure/B3047778.png)



![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid](/img/structure/B3047785.png)




